

Application Note: Single-Cell Granzyme B Assay with Ac-IEPD-AFC

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Granzyme B (GzmB) is a critical serine protease stored in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon recognition of a target cell, such as a virus-infected or cancerous cell, CTLs and NK cells release GzmB along with the poreforming protein perforin into the immunological synapse.[3][4] Perforin facilitates the entry of GzmB into the target cell's cytoplasm, where it initiates apoptosis through caspase-dependent and independent pathways.[3][5] This mechanism is central to immune surveillance and the elimination of aberrant cells.[1]

Measuring GzmB activity is essential for studying cell-mediated cytotoxicity, evaluating cancer immunotherapies, and screening for novel drug candidates that may modulate immune responses.[2] While bulk assays provide an average measurement of a cell population, single-cell analysis reveals the inherent heterogeneity in cytotoxic potential, offering deeper insights into the fraction of active effector cells and their individual capacities.

This application note describes a fluorometric assay for detecting GzmB activity at the single-cell level using the specific substrate Ac-Ile-Glu-Pro-Asp-AFC (**Ac-IEPD-AFC**).[6]

Principle of the Assay





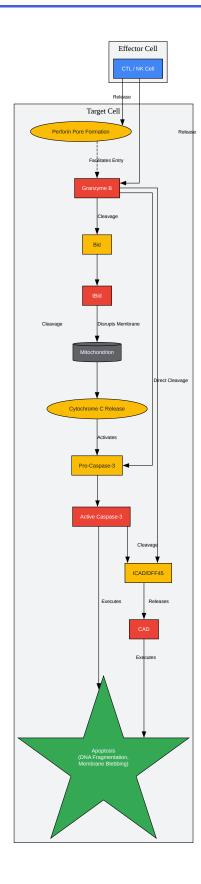


The assay leverages a synthetic fluorogenic peptide, **Ac-IEPD-AFC**, which contains the preferred cleavage sequence for Granzyme B (IEPD).[6][7] The substrate itself is non-fluorescent. In the presence of active GzmB, the enzyme cleaves the peptide after the aspartic acid residue, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety. [6] The resulting fluorescence intensity is directly proportional to the GzmB enzymatic activity and can be measured using a fluorescence plate reader, microscope, or flow cytometer at an excitation wavelength of approximately 380-405 nm and an emission wavelength of 500 nm.[8]

Granzyme B Signaling Pathway

Granzyme B induces apoptosis through a multi-faceted approach upon entering the target cell cytoplasm. It can directly activate executioner caspases, such as pro-caspase-3, and cleave other key substrates to amplify the apoptotic signal.[5][9] One major pathway involves the cleavage of the pro-apoptotic protein Bid into its truncated form, tBid.[3] tBid translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the caspase cascade, leading to systematic cell dismantling.[3][4]





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Caption: Granzyme B-mediated apoptosis signaling pathway.



Applications

The single-cell Granzyme B activity assay is a versatile tool with numerous applications in research and drug development.

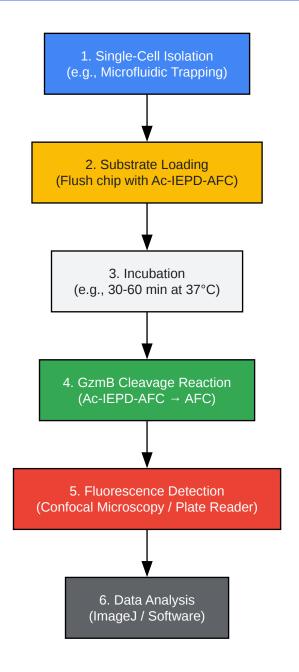
- Immunology Research: To quantitatively assess the cytotoxic function of individual T cells and NK cells, providing insights into immune response heterogeneity.
- Cancer Research: To investigate tumor immune surveillance, mechanisms of cancer cell resistance to immune attack, and the effectiveness of cytotoxic lymphocytes within the tumor microenvironment.[2][10]
- Drug Discovery and Development: To screen for inhibitors or enhancers of Granzyme B
 activity as potential therapeutics for autoimmune diseases, graft-versus-host disease, or as
 adjuvants for cancer immunotherapy.[1][2]
- Immunotherapy Monitoring: To evaluate the efficacy of treatments like checkpoint inhibitors by measuring the functional activation of effector T cells in patient samples.[10]

Protocols

Experimental Workflow for Single-Cell Analysis

The general workflow involves isolating individual cells, introducing the fluorogenic substrate, allowing for enzymatic reaction, and quantifying the fluorescent product. Microfluidic devices are particularly well-suited for this application, enabling high-throughput analysis of individual cells in isolated microchambers.[8]





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Caption: General experimental workflow for single-cell GzmB assay.

Protocol 1: Granzyme B Activity Assay in Cell Lysates

This protocol is adapted from commercially available kits and is suitable for measuring average GzmB activity in a cell population.[7]

A. Materials and Reagents



- Granzyme B Assay Buffer
- Granzyme B Substrate (Ac-IEPD-AFC)
- Cell Lysis Buffer
- AFC Standard (e.g., 1 mM stock)
- 96-well black plates with clear bottoms
- Fluorescence microplate reader (Ex/Em = 380/500 nm)
- Purified active Granzyme B (for positive control)
- B. Procedure
- Standard Curve Preparation:
 - Prepare a 10 μM AFC standard by diluting the 1 mM stock in Granzyme B Assay Buffer.
 - Create a series of standards (e.g., 0, 2, 4, 6, 8, 10 μL of the 10 μM standard) in a 96-well plate, bringing the final volume of each to 100 μL with Assay Buffer. This will correspond to 0, 20, 40, 60, 80, and 100 pmol/well.
- Sample Preparation:
 - Collect 1-5 x 10^6 cells by centrifugation.
 - Lyse cells in 50 μL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
 - Centrifuge at 13,000 x g for 10 minutes to pellet debris.
 - Transfer the supernatant (lysate) to a new tube. Determine protein concentration if desired.
- Assay Reaction:
 - \circ Add 50 μ L of cell lysate to each well. For unknown samples, it is recommended to test several dilutions.



- Prepare a positive control using purified GzmB and a negative control (Lysis Buffer).
- Prepare a Reaction Mix for each sample by combining 45 μL of Granzyme B Assay Buffer and 5 μL of Granzyme B Substrate.
- Add 50 μL of the Reaction Mix to each sample and control well.
- Total volume in each well should be 100 μL.
- Measurement:
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode every 2-3 minutes for 30-60 minutes.[7] Alternatively, take an endpoint reading after a fixed incubation time.

C. Data Analysis

- Plot the AFC Standard Curve (Fluorescence vs. pmol AFC).
- Calculate the change in fluorescence intensity (Δ RFU) over a specific time interval (Δ T) within the linear phase of the reaction for each sample.[7]
- Convert the ΔRFU to pmol of AFC generated (B) using the standard curve.
- Calculate GzmB activity using the formula:
 - Activity (pmol/min/mL) = (B / (ΔT * V)) * D
 - Where: B = pmol of AFC, ΔT = reaction time (min), V = sample volume (mL), D = dilution factor.[7]

Protocol 2: Microfluidic Single-Cell Granzyme B Assay

This protocol is a conceptual guide based on published research for analyzing GzmB activity in individual, live cells.[8]

A. Materials and Reagents



- Microfluidic device with single-cell trapping structures.
- Cell suspension (e.g., NK-92, Jurkat cells) at 1 x 10⁶ cells/mL.
- Granzyme B Assay Buffer.
- Granzyme B Substrate (Ac-IEPD-AFC).
- Inverted confocal microscope with an environmental chamber (37°C).
- Syringe pumps for fluid control.
- Image analysis software (e.g., ImageJ).
- B. Procedure
- Device Preparation and Cell Loading:
 - Prime the microfluidic device with Assay Buffer.
 - Load the cell suspension into the device at a controlled flow rate to allow for efficient hydrodynamic trapping of single cells in the microchambers.
- Assay Initiation:
 - Once cells are trapped, flush the main channel with Assay Buffer to remove untrapped cells.
 - Isolate the microchambers using pneumatic valves, if available.[8]
 - Introduce the Granzyme B recognition substrate (Ac-IEPD-AFC) diluted in Assay Buffer into the device, allowing it to diffuse or be actively pumped into the chambers.[8]
- Incubation and Imaging:
 - Incubate the device at 37°C for 30 minutes.[8]
 - Acquire fluorescence images of the microchambers using a confocal microscope (Ex/Em ≈ 405/500 nm). Capture brightfield or phase-contrast images to confirm the presence of a



single cell in each chamber.

C. Data Analysis

- Using image analysis software, measure the mean fluorescence intensity within each microchamber containing a single cell.
- Subtract the background fluorescence from an empty chamber.
- Correlate the fluorescence intensity to the amount of GzmB activity, potentially by creating a standard curve on-chip with known concentrations of AFC.[8]
- Plot the distribution of GzmB activity across the cell population to visualize heterogeneity.

Data Presentation

The following table summarizes representative data from a single-cell fluorometric Granzyme B activity assay comparing different immune cell lines after a 30-minute incubation.[8][11] This highlights the significant heterogeneity in GzmB expression and activity between cell types.

Cell Line	Cell Type	Maximum Detected Granzyme B Activity (pmol)	Notes
NK-92	Natural Killer Cell	~21.2	High cytotoxic potential, strong GzmB activity observed.[11]
Jurkat	T-lymphocyte	~6.4	Moderate GzmB activity detected.[11]
THP-1	Monocyte	Near Zero	Expected low/no GzmB activity, serves as a negative control. [11]

Data is illustrative and based on values reported in single-cell microfluidic experiments.[8][11]



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